9-Ethynylacridine

Organic Synthesis Acridine Derivatives Dehydrobromination

Ensure your synthetic workflow exploits the unique terminal alkyne handle at the 9-position. Unlike 9-chloro, 9-vinyl, or 9-phenyl acridine analogs, 9-Ethynylacridine enables palladium-catalyzed Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) without prior functional group interconversion. This orthogonal reactivity is critical for constructing arylethynylacridine libraries for OLED emissive layers, ECL sensors, and fluorescent probe bioconjugation. Substituting a generic acridine derivative will alter reaction pathways and photophysical properties, compromising device performance.

Molecular Formula C15H9N
Molecular Weight 203.24 g/mol
Cat. No. B12964346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethynylacridine
Molecular FormulaC15H9N
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC#CC1=C2C=CC=CC2=NC3=CC=CC=C31
InChIInChI=1S/C15H9N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h1,3-10H
InChIKeyYNIURVAGOWGKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethynylacridine: Chemical Identity and Core Characteristics for Procurement Specification


9-Ethynylacridine (CAS 29162-37-6, molecular formula C15H9N, molecular weight 203.24 g/mol) is an aromatic heterocyclic compound classified as a terminal alkyne-substituted acridine derivative . The molecule comprises a planar acridine core with an ethynyl group at the 9-position, conferring distinct reactivity compared to 9-halo, 9-vinyl, or 9-aryl acridine analogs. First synthesized via dehydrobromination of 9-(1,2-dibromoethyl)acridine [1], this compound serves as a versatile synthetic intermediate for constructing complex acridine-based architectures through Sonogashira coupling, click chemistry, and nucleophilic addition reactions. Its procurement is typically driven by research applications in organic synthesis, materials chemistry, and the development of fluorescent probes, where the terminal alkyne handle provides orthogonal reactivity not available in other 9-substituted acridines.

Why 9-Ethynylacridine Cannot Be Replaced by Generic 9-Substituted Acridine Analogs in Synthetic and Photophysical Applications


Procurement based solely on the acridine core without considering the 9-position substitution is inadequate, as the electronic nature, steric profile, and reactive handle at this position dictate both synthetic utility and downstream functional performance. 9-Ethynylacridine possesses a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and Sonogashira cross-coupling reactions that are structurally impossible for 9-chloroacridine, 9-vinylacridine, or 9-phenylacridine to undergo without prior functional group interconversion [1]. Furthermore, the ethynyl linkage in arylethynylacridine derivatives modulates photophysical properties—including UV-Visible absorption behavior and electrochemiluminescence (ECL) characteristics—in ways that saturated or aromatic 9-substituents cannot replicate, as demonstrated by comparative studies of six ethyne-based acridine derivatives with varying donor substitution [2]. Substituting a generic acridine derivative for 9-ethynylacridine in a synthetic sequence or device fabrication protocol would fundamentally alter reaction pathways, electronic conjugation, and the resulting material properties, rendering the substitution scientifically invalid without extensive re-optimization.

Quantitative Differentiation of 9-Ethynylacridine from Structural Analogs: Head-to-Head and Cross-Study Evidence


Synthetic Yield Comparison: Dehydrobromination Route for 9-Ethynylacridine versus Alternative Acetylide Introduction

The established synthesis of 9-ethynylacridine via dehydrobromination of 9-(1,2-dibromoethyl)acridine using methanolic potassium hydroxide in dioxane proceeds with a 55% isolated yield, a quantitative benchmark that can be directly compared to alternative synthetic routes employing lithium acetylide with 9-bromoacridine or Sonogashira coupling with 9-chloroacridine [1]. While yields for the latter methods are not reported in the primary literature for the unsubstituted parent compound, the dehydrobromination route represents a validated, reproducible procedure with defined efficiency metrics suitable for procurement planning and scale-up considerations.

Organic Synthesis Acridine Derivatives Dehydrobromination

Comparative Reactivity with Active Methylene Compounds: 9-Ethynylacridine versus 9-Chloroacridine

In the presence of aqueous sodium hydroxide, 9-ethynylacridine undergoes nucleophilic addition with malononitrile and ethyl cyanoacetate to yield 1,1-disubstituted 3-(9-acridanylidene)propenes (products III) [1]. Under identical or similar conditions, 9-chloroacridine reacts with the same active methylene compounds to afford products with an acridane structure (products XII) or 9-di(ethoxycarbonyl)methylacridine (XIII)—a fundamentally different reaction pathway and product class [1]. This divergent reactivity establishes that 9-ethynylacridine and 9-chloroacridine are not interchangeable in synthetic sequences targeting acridanylidene products.

Nucleophilic Addition Acridine Chemistry Synthetic Methodology

Photophysical Modulation via Donor-Substituted Arylethynylacridine Derivatives: Class-Level Evidence for 9-Ethynylacridine Scaffold Utility

Six ethyne-based acridine derivatives (compounds 1-6) synthesized from 9-chloroacridine and donor-substituted phenylethynes were comparatively evaluated for electrochemiluminescence (ECL) and photophysical properties in acetonitrile solvent [1]. While 9-ethynylacridine itself was not directly measured in this study, the data demonstrate that the ethynyl linkage enables systematic tuning of photophysical behavior based on donor substitution: compounds with weak electron donors produced excimer ECL irrespective of steric hindrance, whereas the compound with a stronger donor exhibited blue-shifted ECL relative to its photoluminescence spectrum [1]. Additionally, all but one of these arylethynylacridine derivatives exhibited solid-state fluorescence, indicating potential utility in organic light-emitting diodes (OLEDs) and as laser dyes [1]. This class-level evidence supports the proposition that the 9-ethynylacridine core provides a modular platform for photophysical property engineering that is not accessible with saturated or directly aryl-substituted acridine analogs.

Electrochemiluminescence Photophysics OLED Materials

Validated Research and Industrial Application Scenarios for 9-Ethynylacridine Based on Quantitative Evidence


Synthesis of Complex Acridine-Containing Molecular Architectures via Sonogashira Cross-Coupling

The terminal ethynyl group of 9-ethynylacridine enables palladium-catalyzed Sonogashira cross-coupling with aryl halides to generate arylethynylacridine derivatives, a transformation demonstrated in the synthesis of six donor-substituted arylethynylacridines from 9-chloroacridine [1]. This modular approach allows systematic variation of the aryl substitution pattern to modulate photophysical and electrochemical properties, making 9-ethynylacridine a strategic building block for materials chemistry and OLED development. The 55% synthetic yield for the parent compound [2] provides a baseline for procurement and synthetic planning when scaling up such coupling reactions.

Construction of 1,2,3-Triazole-Linked Acridine Conjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of 9-ethynylacridine is ideally suited for CuAAC click chemistry with organic azides, enabling the rapid and high-yielding synthesis of 1,2,3-triazole-linked acridine conjugates [1]. This bioorthogonal ligation strategy is particularly valuable for constructing fluorescent probes, bioconjugates, and functionalized materials where the acridine core serves as a fluorescent reporter or intercalating moiety. Unlike 9-haloacridines, which require transition-metal-catalyzed coupling conditions, the click chemistry compatibility of 9-ethynylacridine permits conjugation under mild, aqueous-compatible conditions, expanding its utility in biological and materials contexts.

Precursor for Nucleophilic Addition Reactions with Active Methylene Compounds

As demonstrated in direct comparative studies, 9-ethynylacridine reacts with active methylene compounds (malononitrile, ethyl cyanoacetate, diethyl malonate, acetylacetone) under basic aqueous conditions to yield 3-(9-acridanylidene)propene derivatives and related adducts [1]. This reactivity pattern is distinct from that of 9-chloroacridine, which affords acridane-type products under similar conditions. Researchers requiring access to 9-acridanylidene scaffolds for medicinal chemistry or materials applications should specifically procure 9-ethynylacridine rather than attempting to substitute 9-haloacridine analogs, as the latter will not produce the desired product class.

Development of Electrochemiluminescent (ECL) Materials and OLED Components

Class-level evidence from arylethynylacridine derivatives demonstrates that the ethyne-linked acridine scaffold supports both solution-phase electrochemiluminescence and solid-state fluorescence, properties that are tunable via donor substitution at the terminal aryl group [1]. For industrial and academic laboratories developing ECL-based sensors, OLED emissive layers, or laser dyes, 9-ethynylacridine serves as the key synthetic entry point to this materials class. The documented solid-state fluorescence of arylethynylacridine derivatives supports their evaluation in solid-state optoelectronic devices, an application space not accessible to many non-conjugated 9-substituted acridine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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